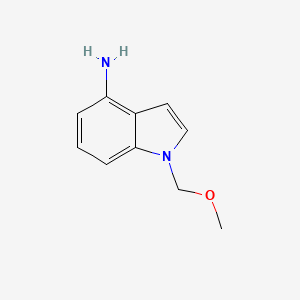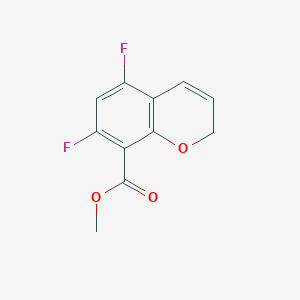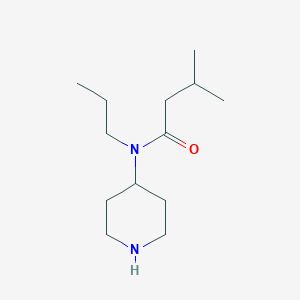
1-(Methoxymethyl)-1H-indol-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Methoxymethyl)-1H-indol-4-amine is an organic compound that belongs to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely distributed in nature and are known for their diverse biological activities. The structure of this compound consists of an indole core with a methoxymethyl group attached to the nitrogen atom and an amine group at the 4-position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: One common method is the Williamson ether synthesis, where an alkyl halide (such as methoxymethyl chloride) reacts with an indole derivative in the presence of a base to form the desired compound .
Industrial Production Methods: Industrial production of 1-(Methoxymethyl)-1H-indol-4-amine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.
Análisis De Reacciones Químicas
Types of Reactions: 1-(Methoxymethyl)-1H-indol-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.
Aplicaciones Científicas De Investigación
1-(Methoxymethyl)-1H-indol-4-amine has various applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1-(Methoxymethyl)-1H-indol-4-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or activate receptors that trigger cellular responses .
Comparación Con Compuestos Similares
1-(Methoxymethyl)-1H-indol-4-amine can be compared with other similar compounds, such as:
1-Methoxymethyl-1H-indole: Similar structure but lacks the amine group at the 4-position.
4-Methoxy-1H-indole: Similar structure but with a methoxy group instead of a methoxymethyl group.
1-(Hydroxymethyl)-1H-indol-4-amine: Similar structure but with a hydroxymethyl group instead of a methoxymethyl group.
These compounds share structural similarities but differ in their functional groups, which can influence their chemical reactivity and biological activities.
Propiedades
Fórmula molecular |
C10H12N2O |
|---|---|
Peso molecular |
176.21 g/mol |
Nombre IUPAC |
1-(methoxymethyl)indol-4-amine |
InChI |
InChI=1S/C10H12N2O/c1-13-7-12-6-5-8-9(11)3-2-4-10(8)12/h2-6H,7,11H2,1H3 |
Clave InChI |
JXKIVGAXNLIPDB-UHFFFAOYSA-N |
SMILES canónico |
COCN1C=CC2=C(C=CC=C21)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Dimethyl-(7-nitro-benzo[1,2,5]oxadiazol-4-YL)-amine](/img/structure/B13169050.png)




![N-[(3-Aminocyclopentyl)methyl]propanamide](/img/structure/B13169075.png)

![7,7-Dimethyl-1-phenyl-1H,4H,5H,6H,7H,8H-pyrazolo[4,3-c]azepine](/img/structure/B13169084.png)


![tert-butyl N-[2-(4-aminopiperidin-1-yl)-2-oxoethyl]-N-methylcarbamate](/img/structure/B13169098.png)

![1-[1-(Aminomethyl)cyclobutyl]but-3-yn-2-one](/img/structure/B13169102.png)
